molecular formula C9H11NO B3388719 5-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 888731-58-6

5-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3388719
CAS No.: 888731-58-6
M. Wt: 149.19 g/mol
InChI Key: ZMWCBDOFRHNVLA-UHFFFAOYSA-N
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Description

5-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring

Mechanism of Action

Target of Action

The primary target of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine is the herpes simplex virus type 1 (HSV-1) , including acyclovir-resistant strains . This suggests that the compound may have antiviral properties.

Mode of Action

It is known that the compound has inhibitory activities against human topoisomerase i . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription. By inhibiting topoisomerase I, the compound may interfere with these processes, thereby inhibiting the replication of HSV-1 .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA replication and transcription, given its inhibitory effect on topoisomerase I . By interfering with these processes, the compound may prevent the replication of HSV-1, thereby exerting its antiviral effects .

Pharmacokinetics

It is known that the compound has a melting point of 98-100°c , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The result of the action of this compound is the inhibition of HSV-1 replication . This suggests that the compound may have potential as an antiviral agent, particularly against HSV-1 strains that are resistant to other antiviral drugs .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, and at room temperature . These conditions may help to maintain the stability and efficacy of the compound.

Safety and Hazards

5-methyl-3,4-dihydro-2H-1,4-benzoxazine may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine research could involve the synthesis of newer benzoxazine derivatives that can be found to be better drugs than those already available with lesser toxicity . Additionally, the replacement of purine with a pyrimidine fragment could lead to a decrease in the anti-herpesvirus activity compared to the lead compound, purine conjugate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with formaldehyde and a methylating agent under controlled conditions. One common method includes the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to achieve regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include oxo-derivatives, reduced forms of the compound, and various substituted benzoxazine derivatives .

Scientific Research Applications

5-methyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position can enhance its stability and interaction with molecular targets compared to its unsubstituted counterparts .

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-2-4-8-9(7)10-5-6-11-8/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWCBDOFRHNVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-m-cresol (5.0 g) in N,N-dimethylformamide (50 ml), potassium carbonate (28.3 g) and 1,2-dibromoethane (5.3 ml) were added and stirred at 130° C. for 4 hours and then stirred overnight at room temperature. To the reaction mixture, 1,2-dibromoethane (5.3 ml) was added and stirred at 130° C. for 6 hours. After addition of additional 1,2-dibromoethane (3.5 ml), the reaction mixture was stirred at 130° C. for 5 hours and then stirred overnight at room temperature. After insoluble materials were filtered off, the filtrate was diluted with ethyl acetate and washed sequentially with water and brine. The organic layer was dried over anhydrous sodium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 10:1) to give the titled compound, i.e., 5-methyl-3,4-dihydro-2H-1,4-benzoxazine (2.69 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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